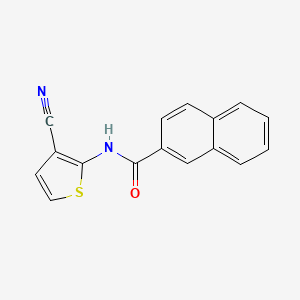

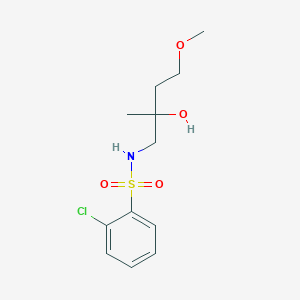

2-(4-Amino-2-chlorobenzamido)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-(4-Amino-2-chlorobenzamido)acetic acid” is a chemical compound with the molecular formula C9H9ClN2O3 . It has a molecular weight of 228.63 . The IUPAC name for this compound is [(4-chlorobenzoyl)amino]acetic acid .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. N-Alkyl-2-(substitutedbenzamido) benzamides and methyl 2-(2-(substitutedbenzamido) benzamido) alkanoates were prepared by either the reaction of amines or amino acid esters with benzoxazine derivatives or the DCC coupling of 2-substitutedbenzamido benzoic acid with amines or amino acid esters .Molecular Structure Analysis

The InChI code for this compound is 1S/C9H8ClNO3/c10-7-3-1-6(2-4-7)9(14)11-5-8(12)13/h1-4H,5H2,(H,11,14)(H,12,13) . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis

While specific chemical reactions involving “2-(4-Amino-2-chlorobenzamido)acetic acid” are not available, related compounds have been used in the synthesis of dipeptide-coupled benzamides via azide and DCC coupling methods .Physical And Chemical Properties Analysis

The compound has a predicted density of 1.473±0.06 g/cm3 . Its boiling point is predicted to be 496.8±45.0 °C . The melting point is reported to be 187-188 °C .Applications De Recherche Scientifique

Anti-Cancer Activity

The compound has demonstrated potent cytotoxic activity against breast cancer cell lines (MCF-7) with low IC50 values. Specifically, compounds 11a, 3a, 8c, 12a, and 13b exhibited remarkable efficacy, particularly 11a (IC50 = 5.3 µM) compared to the standard drug 5-fluorouracil (5-FU) (IC50 = 5.8 µM) . This suggests that 2-(4-Amino-2-chlorobenzamido)acetic acid could be a promising candidate for designing new σ1 receptor ligands with anti-cancer properties.

Trans-Sialidase Inhibition

In recent years, trans-sialidase has emerged as a pharmacological target for anti-Chagas drugs. Researchers have designed benzoic acid derivatives, including 2-(4-Amino-2-chlorobenzamido)acetic acid, as trans-sialidase inhibitors. These compounds hold potential as anti-trypanosomal agents .

Sigma Receptor Modulation

The σ receptor family, particularly σ1 receptors, has been explored as an effective target in cancer treatment. High σ receptor density is observed in various cancer cell lines (e.g., prostate, lung, and breast). By understanding the ligand–receptor interactions, researchers aim to design novel σ1 receptor ligands with anti-cancer activity .

Peptide Conjugates

The compound’s amine and carboxylic acid groups make it suitable for peptide conjugation. Researchers have used methyl 2-(4-chlorobenzamido)benzamido alkanoates as intermediates for preparing dipeptide-coupled benzamides . These conjugates may find applications in drug delivery or targeted therapies.

Crystallography and Structural Studies

Researchers have reported crystallographic data for 2-(4-Chlorobenzamido)acetic acid . Understanding its solid-state structure can provide insights into its behavior, intermolecular interactions, and potential applications.

Safety and Hazards

Propriétés

IUPAC Name |

2-[(4-amino-2-chlorobenzoyl)amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O3/c10-7-3-5(11)1-2-6(7)9(15)12-4-8(13)14/h1-3H,4,11H2,(H,12,15)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUEOPNJWDBOWTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)Cl)C(=O)NCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-Chlorophenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]methanesulfonamide](/img/structure/B2460903.png)

![5-(2-Oxo-2-piperidin-1-ylethoxy)-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one](/img/structure/B2460905.png)

![1-[(6-bromonaphthalen-2-yl)oxy]-3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol](/img/structure/B2460907.png)

![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,3-diphenylpropanamide](/img/structure/B2460912.png)

![3-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B2460915.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(4-fluorophenethyl)oxalamide](/img/structure/B2460916.png)

![3-(benzo[d][1,3]dioxole-5-carbonyl)-8-methoxy-2H-chromen-2-one](/img/structure/B2460918.png)